1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex organic compound that features a combination of benzodiazole and pyrazole rings
Preparation Methods
The synthesis of 1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .
Comparison with Similar Compounds
1-[4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Quinoline derivatives: Known for their antimicrobial properties, these compounds share some structural similarities with benzodiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2271194-90-0 |
---|---|
Molecular Formula |
C18H14ClFN4 |
Molecular Weight |
340.8 |
Purity |
95 |
Origin of Product |
United States |
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